molecular formula C16H19NO B14316373 5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol CAS No. 111780-39-3

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol

Cat. No.: B14316373
CAS No.: 111780-39-3
M. Wt: 241.33 g/mol
InChI Key: SYWPWZCDJCXKHE-UHFFFAOYSA-N
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Description

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol is an organic compound characterized by its unique structure, which includes an aminophenyl group and a methylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol typically involves the reaction of 4-aminophenylpropan-2-yl with 2-methylphenol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, amines, and substituted phenols.

Scientific Research Applications

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Shares the aminophenyl group but lacks the propan-2-yl and methylphenol groups.

    2-Methylphenol: Contains the methylphenol group but lacks the aminophenyl and propan-2-yl groups.

    5-(2-Hydroxyphenyl)propan-2-yl]-2-methylphenol: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

111780-39-3

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

5-[2-(4-aminophenyl)propan-2-yl]-2-methylphenol

InChI

InChI=1S/C16H19NO/c1-11-4-5-13(10-15(11)18)16(2,3)12-6-8-14(17)9-7-12/h4-10,18H,17H2,1-3H3

InChI Key

SYWPWZCDJCXKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)O

Origin of Product

United States

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